![molecular formula C14H23ClFN B14607665 N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride CAS No. 58048-60-5](/img/structure/B14607665.png)
N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride is a chemical compound with the molecular formula C14H23ClFN. It is known for its unique structure, which includes a fluorophenyl group attached to a heptan-2-amine backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with heptan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride include:
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorobenzyl)-2-propyn-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
58048-60-5 |
|---|---|
Molecular Formula |
C14H23ClFN |
Molecular Weight |
259.79 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22FN.ClH/c1-3-4-5-6-12(2)16-11-13-7-9-14(15)10-8-13;/h7-10,12,16H,3-6,11H2,1-2H3;1H |
InChI Key |
UNTFELQMZKWGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCC1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


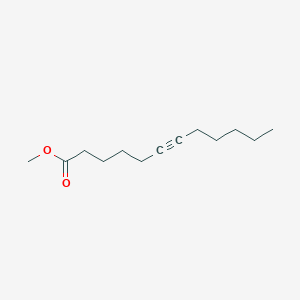
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
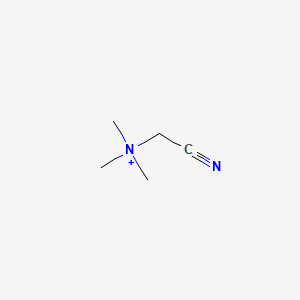
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
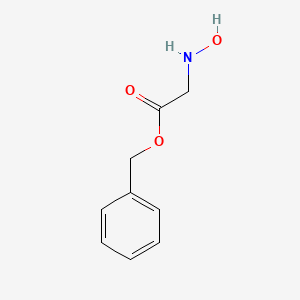
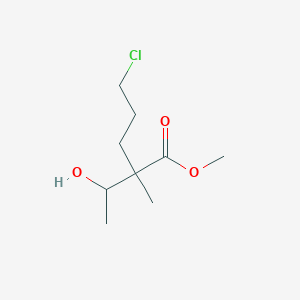

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
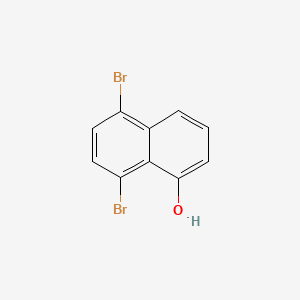
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)

